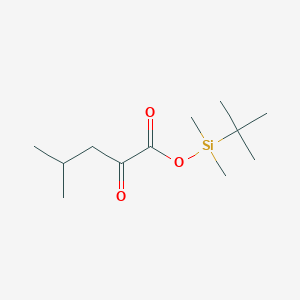![molecular formula C22H34N4O2S B14365610 Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate CAS No. 93641-84-0](/img/structure/B14365610.png)
Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate: is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate typically involves the reaction of dodecyl bromide with 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the interactions of tetrazole derivatives with biological macromolecules. Its ability to form stable complexes with metals makes it useful in metalloprotein studies.
Medicine: Tetrazole derivatives, including this compound, have shown potential as pharmaceutical agents. They exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Industry: In the industrial sector, the compound can be used as a corrosion inhibitor, stabilizer, and additive in various formulations. Its surfactant properties make it valuable in the production of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activities. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the dodecyl chain can interact with lipid membranes, altering their properties and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetate
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoate
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate
Comparison: While these compounds share a similar core structure, the length of the carbon chain in the ester group varies. This variation can influence their physical properties, such as solubility and melting point, as well as their reactivity and biological activity. Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate is unique due to its specific chain length, which may confer distinct properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
93641-84-0 |
|---|---|
Molekularformel |
C22H34N4O2S |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
dodecyl 3-(1-phenyltetrazol-5-yl)sulfanylpropanoate |
InChI |
InChI=1S/C22H34N4O2S/c1-2-3-4-5-6-7-8-9-10-14-18-28-21(27)17-19-29-22-23-24-25-26(22)20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
InChI-Schlüssel |
WGLZYEJPQRFPON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCSC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


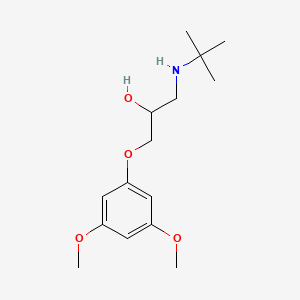
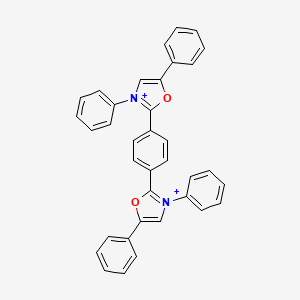

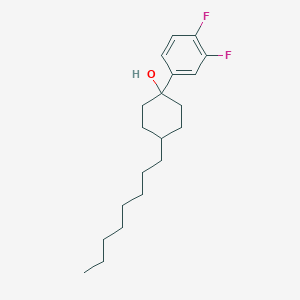
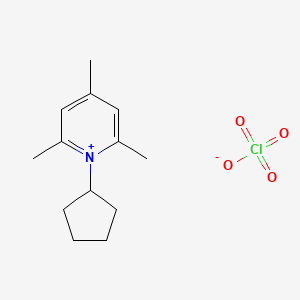

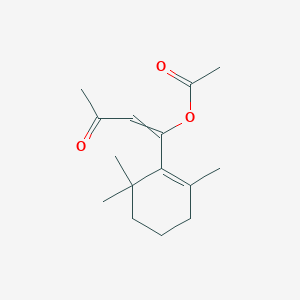
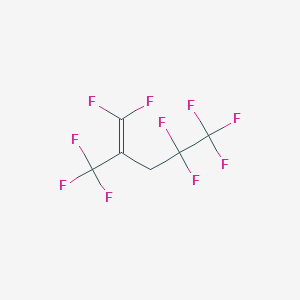
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
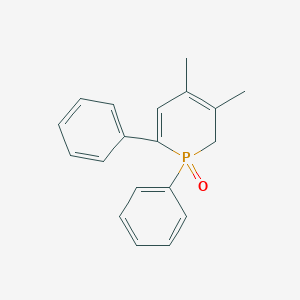
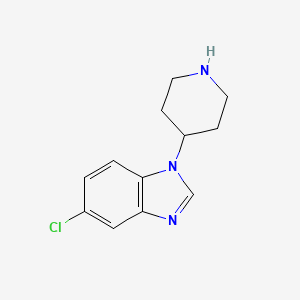
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
